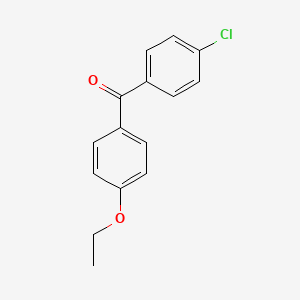

4-Chloro-4'-ethoxybenzophenone

Descripción

Significance of Benzophenone (B1666685) Frameworks in Photochemistry and Organic Synthesis

The benzophenone framework is a cornerstone in the fields of photochemistry and organic synthesis. wikipedia.orgresearchgate.net Its carbonyl group and two phenyl rings provide a robust and modifiable structure. magtech.com.cn In photochemistry, benzophenone is a classic photosensitizer, efficiently undergoing intersystem crossing from the excited singlet state to the triplet state with nearly 100% yield. wikipedia.orgpreprints.org This triplet state can then initiate various photochemical reactions, such as hydrogen atom abstraction. wikipedia.orgrsc.org

In organic synthesis, the benzophenone skeleton is a versatile building block. wikipedia.org It can be synthesized through methods like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.orgorgsyn.org The reactivity of the carbonyl group and the aromatic rings allows for a multitude of chemical transformations, making benzophenones valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. waseda.jpazom.com Recent advancements have even expanded their use in cross-coupling reactions by developing methods to overcome the traditionally difficult-to-break carbon-carbon bonds. waseda.jpazom.com

Academic Context of 4-Chloro-4'-ethoxybenzophenone within Aromatic Ketone Studies

Within the broader field of aromatic ketone studies, this compound has been a subject of academic interest, particularly in the context of understanding the influence of substituents on the photophysical and chemical properties of the benzophenone core. oregonstate.eduoregonstate.eduoregonstate.edu Research has explored its synthesis, typically via Friedel-Crafts acylation, and its characterization using various spectroscopic techniques such as NMR, IR, and mass spectrometry. oregonstate.edu

Studies have investigated the photophysical parameters of this compound in different solvents to understand the effect of polarity on its electronic transitions. oregonstate.eduoregonstate.edu This research contributes to the fundamental understanding of how electron-donating (ethoxy) and electron-withdrawing (chloro) groups on the benzophenone framework modulate its excited state behavior. Furthermore, this compound serves as a model for studying the properties of more complex halogenated and alkoxy-substituted aromatic ketones.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C15H13ClO2 |

| InChI Key | MKCCDWCVSBFUOR-UHFFFAOYSA-N |

| MDL Number | MFCD03137786 |

Table generated from data in fluorochem.co.uk

Research on Synthesis and Reactions

The primary method for synthesizing this compound is through Friedel-Crafts acylation. oregonstate.edu One documented synthesis involves the reaction of anisole (B1667542) with p-chlorobenzoyl chloride. patsnap.com Another approach utilizes the reaction of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride, which first yields 5-bromo-2-chloro-4'-ethoxybenzophenone. google.com This intermediate is a precursor in the synthesis of other compounds. irjponline.orgguidechem.com

The related compound, 4-chloro-4'-hydroxybenzophenone (B194592), is a key intermediate in the production of the drug fenofibrate (B1672516) and is synthesized by several methods, including the Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride. quickcompany.inijraset.comgoogle.com This highlights the importance of substituted benzophenones as precursors in pharmaceutical manufacturing.

Spectroscopic and Photophysical Studies

The photophysical properties of this compound have been the subject of academic investigation. Studies have been conducted to determine its photophysical parameters in both polar and non-polar solvents. oregonstate.eduoregonstate.edu These experiments typically involve UV absorption and phosphorescence measurements to probe the n-π* and π-π* electronic transitions. oregonstate.edu Such studies reveal how the solvent environment influences the energy levels and transition probabilities of the molecule, providing insights into its excited-state behavior. oregonstate.eduoregonstate.edu For instance, research has shown that the emission lifetime of the triplet state can be affected by the polarity of the solvent. oregonstate.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCDWCVSBFUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351893 | |

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71783-49-8 | |

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 4 Ethoxybenzophenone

Established Synthetic Pathways: A Critical Review

The synthesis of substituted benzophenones, such as 4-Chloro-4'-ethoxybenzophenone, is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and material science. A variety of synthetic strategies have been developed, with the Friedel-Crafts acylation being the most prominent and widely utilized method.

The Friedel-Crafts acylation is the most general and established method for preparing aryl ketones, including this compound. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comwikipedia.orgrsc.org In the specific synthesis of this compound, the reaction proceeds between phenetole (B1680304) (ethoxybenzene) and 4-chlorobenzoyl chloride, catalyzed most commonly by aluminum chloride (AlCl₃). wikipedia.orggoogle.com

The fundamental reaction is as follows:

Reaction Scheme for Friedel-Crafts Acylation(Image depicting the reaction of 4-chlorobenzoyl chloride with Phenetole in the presence of AlCl₃ to yield this compound)

Optimization of this pathway is crucial for achieving high yields and purity, suitable for industrial-scale production. Key strategies for yield enhancement focus on the choice of catalyst, solvent, reaction temperature, and molar ratios of reactants.

Catalyst Selection: While aluminum chloride is the traditional and most frequently used catalyst, others such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and solid acids like zeolites have been employed. wikipedia.orgresearchgate.netresearchgate.net For activated rings like phenetole, milder catalysts can be effective and may reduce the formation of byproducts. wikipedia.org Stoichiometric amounts of the catalyst are often required because the product ketone can form a stable complex with the Lewis acid, rendering it inactive. wikipedia.org

Solvent Effects: The choice of solvent can significantly impact reaction efficiency. Solvents like dichloromethane, chlorobenzene, and o-dichlorobenzene are commonly used. google.comquickcompany.inmdpi.comgoogle.com In some cases, using an excess of the aromatic substrate (phenetole) can also serve as the solvent. Research into ionic liquids has shown them to be a promising dual catalyst-solvent system, with some demonstrating higher catalytic activity than conventional organic solvents. researchgate.net

Temperature and Reaction Time: Reaction conditions are carefully controlled to balance reaction rate and selectivity. Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0-5 °C) to manage the exothermic nature of the reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion. mdpi.comgoogle.com

The following table summarizes typical conditions and yields for related Friedel-Crafts acylation reactions, illustrating the impact of different parameters.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Phenol (B47542) | p-chlorobenzoyl chloride | o-dichlorobenzene | 80 | 78 | quickcompany.in |

| AlCl₃ | Toluene | Benzoyl Chloride | Dichloromethane | 5 - RT | ~85-95 | mdpi.com |

| AlCl₃ on Silica (B1680970) Gel | Phenetole | 5-bromo-2-chlorobenzoyl chloride | Dichloromethane | Vacuum | High | google.com |

| K10-Fe-AA-120 Clay | Phenol | p-chlorobenzoylchloride | Ethylene dichloride | 40 | >80 | ijraset.com |

| BmimCl–FeCl₃ | Benzene (B151609) | Benzoyl Chloride | Ionic Liquid | RT | 95 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

While Friedel-Crafts acylation is dominant, several alternative routes for the synthesis of benzophenone (B1666685) derivatives have been developed to overcome some of its limitations, such as the use of stoichiometric and often corrosive catalysts.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. nih.gov For the synthesis of a precursor to this compound, one could envision the synthesis of phenyl p-chlorobenzoate followed by a Fries rearrangement to yield 4-chloro-2'-hydroxybenzophenone and 4-chloro-4'-hydroxybenzophenone (B194592). The desired 4'-hydroxy isomer could then be etherified to give the final product. Yields for this rearrangement can be high, with reports of up to 94% for related structures using trifluoromethanesulfonic acid as a catalyst. chemicalbook.com

Metal-Catalyzed Carbonylative Cross-Coupling Reactions: Modern synthetic methods, such as the carbonylative Suzuki-Miyaura reaction, provide a powerful alternative. nih.gov This approach involves the coupling of an aryl halide with an arylboronic acid under a carbon monoxide atmosphere, catalyzed by a transition metal complex (typically palladium). This method offers broad substrate scope and high functional group tolerance but is often limited by the need to handle toxic carbon monoxide gas. nih.gov

Acylation with Amides: Research has shown that N-acylamides, activated by reagents like triflic acid, can serve as effective acylating agents in Friedel-Crafts type reactions. This method can be competitive with traditional routes using acyl chlorides, with reported yields for benzophenone synthesis reaching up to 93-97%. nih.gov

Houben-Hoesch Reaction: The reaction of p-chlorobenzonitrile with phenol in the presence of a Lewis acid and HCl can produce an imine intermediate, which upon hydrolysis yields 4-chloro-4'-hydroxybenzophenone. chemicalbook.compatsnap.com The hydroxy group can then be alkylated to an ethoxy group. This method is particularly useful when the corresponding acyl chloride is not readily available.

Mechanistic Elucidation of Formation Reactions

The mechanism of the Friedel-Crafts acylation is a well-understood example of electrophilic aromatic substitution. masterorganicchemistry.comblogspot.com The reaction proceeds through several distinct steps:

Formation of the Acylium Ion: The first step involves the reaction between the acylating agent (4-chlorobenzoyl chloride) and the Lewis acid catalyst (e.g., AlCl₃). youtube.comkhanacademy.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. masterorganicchemistry.comyoutube.com This complex then dissociates to form a highly reactive and resonance-stabilized electrophile known as the acylium ion (R-C≡O⁺). sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich phenetole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. vanderbilt.edustudy.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. vanderbilt.edu

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.comyoutube.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it often remains complexed to the product ketone. An aqueous workup is then required to liberate the final product. youtube.com

The electron-donating nature of the ethoxy group in phenetole activates the ring towards electrophilic attack, making it more reactive than benzene itself. alexandonian.com

Green Chemistry Approaches in Synthetic Methodologies

In recent years, significant effort has been directed towards developing more environmentally benign synthetic routes for benzophenones, aligning with the principles of green chemistry. nih.govhilarispublisher.com These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.

Heterogeneous Catalysis: Replacing homogeneous Lewis acids like AlCl₃ with solid, reusable catalysts is a key goal. K-10 montmorillonite (B579905) clay and zeolites have been successfully used as eco-compatible solid acid catalysts for the acylation of phenols, offering advantages such as easy separation from the reaction mixture and potential for recycling. ijraset.com A patent describes using silica gel loaded with aluminum trichloride, which simplifies catalyst removal. google.com

Alternative Solvents: Traditional organic solvents are often volatile and toxic. Green alternatives include ionic liquids, which can act as both solvent and catalyst and are noted for their low vapor pressure. researchgate.net Another approach involves using dimeric surfactant systems in water, creating a micellar environment for the reaction, which can be reused and reduces reliance on organic solvents. google.com

Energy-Efficient Methods: The use of ultrasound irradiation has been shown to accelerate chemical processes, including Friedel-Crafts acylation, often at ambient temperature and pressure, thereby reducing energy consumption. nih.gov Photochemical methods, using sunlight as a renewable energy source, have also been explored for related reactions like the photoreduction of benzophenones, often employing greener solvents like ethanol. hilarispublisher.comresearchgate.netyoutube.com

The following table highlights some green chemistry approaches applied to benzophenone synthesis.

| Green Approach | Catalyst/System | Solvent | Conditions | Advantage | Reference |

| Solid Acid Catalyst | K10-Fe-AA-120 Clay | Ethylene dichloride | 40 °C | Recyclable, eco-compatible catalyst | ijraset.com |

| Ionic Liquid | BmimCl–FeCl₃ | Ionic Liquid | Room Temp | Dual catalyst-solvent, high activity | researchgate.net |

| Surfactant System | Dimeric Surfactant | Water | Heating | Reusable, avoids organic solvents | google.com |

| Ultrasound Irradiation | PTA@MIL-53 (Fe) | - | Room Temp | Energy efficient, rapid | nih.gov |

| Photoreduction | Sunlight | Ethanol | Ambient | Renewable energy, green solvent | hilarispublisher.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Stereochemical Control and Regioselectivity in Synthetic Routes

Regioselectivity: The regiochemical outcome of the Friedel-Crafts acylation is a critical consideration. The position of the incoming acyl group on the aromatic ring is directed by the substituents already present. vanderbilt.edualexandonian.com In the synthesis of this compound from phenetole, the ethoxy group (-OEt) is a powerful activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance. alexandonian.com

While both the ortho (2-position) and para (4-position) isomers are electronically favored, the para product, this compound, is formed almost exclusively. This high regioselectivity is primarily due to steric hindrance. The bulky acyl group and the Lewis acid complex attached to it experience significant steric clash with the ethoxy group in the ortho position, making the attack at the less hindered para position overwhelmingly favorable. alexandonian.com

Stereochemical Control: For the synthesis of this compound, stereochemical control is not a factor. The benzophenone core is planar, and the target molecule is achiral, meaning it does not have enantiomers. The central carbonyl carbon is sp² hybridized and trigonal planar, precluding the existence of a stereocenter at that position. alexandonian.com

However, in the broader context of benzophenone chemistry, stereocontrol is highly relevant when these molecules are converted into chiral derivatives. For instance, the asymmetric reduction of the carbonyl group in substituted benzophenones is a key step in the synthesis of chiral diarylmethanols (benzhydrols), which are valuable chiral ligands and pharmaceutical intermediates. acs.org This is typically achieved using chiral catalysts, such as ruthenium complexes with chiral ligands like BINAP, which can deliver hydrogen to one face of the carbonyl group preferentially, leading to high enantiomeric excess (ee). acs.org Furthermore, advanced photochemical methods have been developed for the deracemization of related chiral ketones. chemrxiv.org

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Methodologies (e.g., HSQC, HMBC, COSY) for Proton and Carbon Connectivity

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. The ethoxy group protons are expected to appear as a triplet (for the methyl group, -CH₃) and a quartet (for the methylene group, -OCH₂-), a characteristic pattern for an ethyl group. The aromatic protons will appear as a series of doublets in the downfield region, reflecting their distinct electronic environments due to the chloro and ethoxy substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethoxy group, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ethoxy group.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195 |

| Aromatic C-Cl | - | ~138 |

| Aromatic C-H (ortho to Cl) | ~7.75 (d) | ~131 |

| Aromatic C-H (meta to Cl) | ~7.45 (d) | ~128 |

| Aromatic C-O | - | ~163 |

| Aromatic C-H (ortho to OEt) | ~7.80 (d) | ~132 |

| Aromatic C-H (meta to OEt) | ~6.95 (d) | ~114 |

| Methylene (-OCH₂-) | ~4.10 (q) | ~64 |

| Methyl (-CH₃) | ~1.40 (t) | ~15 |

Note: Predicted chemical shifts are based on data from analogous compounds such as 4-chlorobenzophenone and 4-methoxybenzophenone and may vary slightly in experimental conditions.

2D NMR Methodologies:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, a strong cross-peak would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. Cross-peaks would also be seen between adjacent aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show correlations between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and each aromatic proton with its attached carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Molecular Modes

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its functional groups.

FTIR Spectroscopy: The FTIR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹. Other key absorptions include C-O stretching from the ethoxy group around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a C-Cl stretching vibration, which is expected around 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The aromatic ring vibrations and the C-Cl stretch are typically strong in the Raman spectrum. The symmetric stretching of the aromatic rings often gives a strong Raman signal.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Carbonyl (C=O) Stretch | ~1660 (Strong) | ~1660 (Medium) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (Strong) |

| C-O Stretch (Ether) | ~1250, ~1040 | Weak |

| C-Cl Stretch | ~750 | ~750 (Strong) |

Mass Spectrometry: Fragmentation Pattern Analysis and High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and formula of this compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₅H₁₃ClO₂. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+).

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the primary fragmentation pathway for benzophenones is alpha-cleavage, which involves the breaking of the bonds adjacent to the carbonyl group. For this compound, this would lead to the formation of two primary acylium ions.

Fragment 1: Loss of the 4-ethoxyphenyl radical to form the 4-chlorobenzoyl cation (m/z 139/141).

Fragment 2: Loss of the 4-chlorophenyl radical to form the 4-ethoxybenzoyl cation (m/z 149).

Further fragmentation of these primary ions can also occur.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 260/262 | Molecular Ion |

| [C₇H₄ClO]⁺ | 139/141 | 4-chlorobenzoyl cation |

| [C₈H₇O₂]⁺ | 149 | 4-ethoxybenzoyl cation |

| [C₆H₄Cl]⁺ | 111/113 | 4-chlorophenyl cation |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvent Effects

UV-Vis spectroscopy provides insights into the electronic structure of this compound by examining the transitions of electrons between different energy levels upon absorption of light.

Analysis of n→π and π→π Electronic Transitions**

Like other benzophenone derivatives, the UV-Vis spectrum of this compound is characterized by two main absorption bands corresponding to different electronic transitions.

π→π Transition:* This is a high-intensity absorption band typically observed at shorter wavelengths (around 250-290 nm). It arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, primarily associated with the conjugated aromatic system. scialert.net

n→π Transition:* This is a lower-intensity, "forbidden" transition that occurs at longer wavelengths (around 330-360 nm). masterorganicchemistry.com It involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to the π* antibonding orbital of the carbonyl group. elte.hu

The presence of the electron-donating ethoxy group and the electron-withdrawing chloro group influences the energies of these transitions compared to unsubstituted benzophenone.

Quantitative Solvent Studies and Solvatochromic Behavior

The position and intensity of the absorption bands of this compound can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Studying these shifts provides information about the nature of the electronic transitions and the interaction of the molecule with its environment.

n→π Transition (Blue Shift):* In polar, protic solvents (like ethanol or water), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding with the solvent molecules. This increases the energy gap for the n→π* transition, resulting in a hypsochromic or "blue shift" (a shift to a shorter wavelength). scialert.net

π→π Transition (Red Shift):* The π→π* excited state is generally more polar than the ground state. Polar solvents will stabilize this excited state more than the ground state, thus decreasing the energy gap for the transition. This leads to a bathochromic or "red shift" (a shift to a longer wavelength). uomustansiriyah.edu.iq

The solvatochromic behavior of benzophenone derivatives is influenced by specific solvent-solute interactions, not just the general polarity of the solvent. nih.govsemanticscholar.org

| Solvent Type | Effect on n→π Transition | Effect on π→π Transition |

| Non-polar (e.g., Hexane) | Longer wavelength (relative) | Shorter wavelength (relative) |

| Polar Aprotic (e.g., Acetonitrile) | Intermediate shift | Intermediate shift |

| Polar Protic (e.g., Ethanol) | Blue shift (shorter wavelength) | Red shift (longer wavelength) |

Spectroscopic Characterization and Photophysical Dynamics of this compound

Theoretical and Computational Investigations of 4 Chloro 4 Ethoxybenzophenone

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, molecular geometry, and orbital energies, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Chloro-4'-ethoxybenzophenone, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its ground-state properties.

These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the two phenyl rings is a critical parameter in benzophenones, influencing the extent of conjugation and, consequently, the electronic properties. The presence of the chloro and ethoxy substituents would be expected to induce subtle changes in the geometry compared to unsubstituted benzophenone (B1666685).

Furthermore, DFT calculations provide key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. The distribution of these frontier orbitals would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound (Illustrative) This table is a hypothetical representation based on typical values for similar benzophenone derivatives and is for illustrative purposes only, as specific computational data for this compound is not publicly available.

| Property | Predicted Value |

| Optimized Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions

To understand the photophysical properties of this compound, such as its absorption of UV-Vis light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT calculations are used to predict the energies of electronic excited states and the probabilities of transitions to these states from the ground state.

These calculations would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The oscillator strength for each transition would also be calculated, indicating the intensity of the corresponding absorption band. For benzophenones, the n→π* and π→π* transitions are of primary interest. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically lower in energy but also lower in intensity. The π→π* transitions are generally more intense. The nature of the substituents and the solvent environment can significantly influence the energies of these transitions. Experimental abstracts suggest that for this compound, both π→π* and n→π* transitions are observed, with the latter being solvent-dependent.

Molecular Dynamics Simulations: Conformations and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide valuable insights into its conformational flexibility and its interactions with solvent molecules.

The ethoxy group and the phenyl rings have rotational degrees of freedom, leading to various possible conformations. MD simulations could explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule behaves in a solution.

Furthermore, MD simulations are instrumental in studying solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe the formation of solvation shells and specific interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvent molecules. These interactions can have a profound impact on the molecule's conformation and its electronic and photophysical properties.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled to better match experimental values. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly valuable for structural elucidation and for assigning peaks in experimental NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is a hypothetical representation based on typical values for similar benzophenone derivatives and is for illustrative purposes only, as specific computational data for this compound is not publicly available.

| Spectrum | Predicted Peak/Shift | Assignment |

| IR (cm⁻¹) | Value | C=O stretch |

| ¹H NMR (ppm) | Value | Aromatic protons |

| ¹³C NMR (ppm) | Value | Carbonyl carbon |

Computational Analysis of Reaction Mechanisms and Pathways

Computational methods can also be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify transition states and intermediates, and determine the activation energies for different reaction pathways.

For example, the photochemical reactions of benzophenones are of significant interest. Computational studies could elucidate the mechanism of photoreduction, a characteristic reaction of benzophenones. This would involve mapping out the pathway from the photo-excited state to the final product, identifying any radical intermediates, and calculating the energetics of the process. Such studies provide a molecular-level understanding of the reaction that is often difficult to obtain through experimental means alone.

Derivatization Strategies and Structure Property Relationships for Benzophenone Scaffolds

Synthesis of Novel 4-Chloro-4'-ethoxybenzophenone Derivatives

The synthesis of novel derivatives based on the this compound structure primarily involves electrophilic aromatic substitution or modification of the existing functional groups. The foundational method for creating the benzophenone (B1666685) core itself is the Friedel-Crafts acylation. researchgate.netijraset.com This reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netquickcompany.in For instance, the synthesis of the related 4-chloro-4'-methoxybenzophenone (B194590) is achieved by the reaction of 4-chlorobenzoyl chloride with anisole (B1667542). chemicalbook.com A similar approach can be adapted to create a wide array of derivatives by varying the substituted benzoyl chloride or the substituted benzene (B151609).

One common strategy for derivatization is to introduce additional functional groups onto the two phenyl rings. The existing chloro and ethoxy groups direct the position of new substituents. The ethoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. This allows for controlled synthesis of multi-substituted benzophenones.

Another approach involves the modification of the ethoxy group itself. For example, dealkylation to the corresponding 4-chloro-4'-hydroxybenzophenone (B194592) provides a versatile intermediate. chemicalbook.comgoogle.com This hydroxyl group can then be re-alkylated with various alkyl chains or functionalized to form esters or ethers, creating a library of derivatives with systematically varied properties.

The table below summarizes common synthetic strategies used for preparing benzophenone derivatives, which can be adapted for the derivatization of this compound.

| Reaction Type | Reagents | Purpose | Reference |

| Friedel-Crafts Acylation | Substituted Benzoyl Chloride, Substituted Benzene, Lewis Acid (e.g., AlCl₃) | Introduction of new functional groups on the aromatic rings to create the core or add to it. | researchgate.netquickcompany.in |

| Fries Rearrangement | Phenyl p-chlorobenzoate, Lewis Acid | Synthesis of hydroxybenzophenone intermediates from corresponding esters. | chemicalbook.com |

| Nucleophilic Substitution | 4-chloro-4'-hydroxybenzophenone, Alkyl Halide | Modification of the hydroxyl group to introduce different ether functionalities. | chemicalbook.com |

| Electrophilic Aromatic Substitution | Benzophenone core, Nitrating/Halogenating agents | Addition of further substituents like nitro or halogen groups to the phenyl rings. | N/A |

Elucidation of Structure-Photophysical Property Relationships in Derivatives

The relationship between the chemical structure of this compound derivatives and their photophysical properties—how they absorb and emit light—is a subject of detailed scientific investigation. Minor structural changes in the benzophenone molecule can profoundly influence its phototoxic and photophysical behavior. medicaljournals.se

A quantitative study on this compound itself revealed the significant role of the solvent environment on its electronic transition states. docsity.com When analyzed in a non-polar solvent (methylcyclohexane) versus a more polar solvent mixture (EPA), differences in absorption and emission were observed. The study measured photophysical parameters for the electronic transition states, highlighting the sensitivity of the molecule's behavior to its immediate surroundings. docsity.com

Computational and experimental analyses of various benzophenone derivatives show that solvatochromic behavior—the change in color or spectral properties with a change in solvent polarity—is highly dependent on the specific substituents on the parent molecule. nih.gov The spectral trends are influenced not just by solvent polarity but also by specific solvent-solute interactions, which can impact the absorbance energies. nih.gov

For example, studies on hydroxy-substituted benzophenones demonstrate that the position of a single hydroxyl group dramatically alters the characteristics of the excited triplet state. acs.org This sensitivity is crucial, as the triplet state is often responsible for the photochemical reactivity of benzophenones. The lifetime and spectral features of this excited state are extremely sensitive to both the substituent's position and the solvent's characteristics. acs.org

The following table presents key photophysical parameters for the parent compound, this compound, in different solvent environments, illustrating the structure-property relationship.

| Parameter | Solvent: Methylcyclohexane (B89554) (Non-polar) | Solvent: EPA (Polar) | Reference |

| Absorption Transition | Allowed | Allowed | docsity.com |

| Excitation Transition | Allowed | Allowed | docsity.com |

| T₁-S₀ Emission | More Allowed | Less Allowed | docsity.com |

Influence of Substituents on Electronic and Excited State Behavior

The electronic and excited-state properties of the this compound scaffold are governed by the nature and position of its substituents. The ethoxy group (-OEt) is an electron-donating group (EDG), enriching the electron density of the phenyl ring it is attached to. Conversely, the chloro group (-Cl) is an electron-withdrawing group (EWG) through induction, though it can donate electron density through resonance. This inherent electronic asymmetry influences the molecule's ground and excited states.

Adding further substituents, whether EDGs or EWGs, can systematically alter the molecule's photodynamic behavior. rsc.org EDGs generally raise the energy of the highest occupied molecular orbital (HOMO), while EWGs tend to lower the energy of the lowest unoccupied molecular orbital (LUMO). These shifts directly impact the energy gap between the HOMO and LUMO, which in turn affects the wavelength of light the molecule absorbs. mdpi.comresearchgate.net Introducing a strong EDG would typically cause a red-shift (a shift to longer wavelengths) in the absorption spectrum, while a strong EWG would cause a blue-shift (a shift to shorter wavelengths).

The nature of the lowest-energy excited triplet state is also highly dependent on substitution. For many benzophenones, the excited triplet state in non-hydrogen-bonding solvents has a significant nπ* configuration, localized on the carbonyl group. acs.org This state is highly reactive and capable of abstracting hydrogen atoms. However, the presence of strong electron-donating groups like amino or hydroxyl can change the nature of the lowest triplet state to a ππ* configuration, which is generally less reactive in hydrogen abstraction reactions. The solvent can also play a critical role; in hydrogen-bonding solvents, the triplet state can be rapidly deactivated through intermolecular interactions. acs.org

The table below summarizes the general influence of different substituent types on the electronic properties of a benzophenone scaffold.

| Substituent Type | Effect on HOMO/LUMO | Effect on Absorption Spectrum (λₘₐₓ) | Influence on Excited State |

| Electron Donating Group (EDG) (e.g., -NH₂, -OH) | Raises HOMO energy, smaller effect on LUMO | Red-shift (to longer wavelengths) | Can favor a less reactive ππ* triplet state |

| Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN) | Lowers LUMO energy, smaller effect on HOMO | Blue-shift (to shorter wavelengths) | Tends to maintain the reactive nπ* character of the triplet state |

Advanced Research Applications of 4 Chloro 4 Ethoxybenzophenone in Chemical Science

Role as a Model Compound in Fundamental Photochemical Studies

The study of 4-Chloro-4'-ethoxybenzophenone provides significant insights into how solvent environments influence the photophysical parameters of electronic transitions in aromatic ketones. Research has focused on characterizing the n-π* and π-π* electronic transitions under different solvent polarities to elucidate the underlying principles of solute-solvent interactions.

A key area of investigation involves comparing the compound's behavior in a polar solvent, such as an EPA (ether, isopentane, and ethanol) mixture, versus a non-polar solvent like methylcyclohexane (B89554). ijraset.com Upon excitation by UV light, the molecule undergoes electronic transitions from the ground state (S₀) to singlet (S₁) and triplet (T₁) excited states. The nature of the solvent has been shown to have a pronounced effect on these transitions.

In a polar protic solvent, the n-π* transition, which involves the excitation of a nonbonding electron from the carbonyl oxygen to an antibonding π* orbital, typically undergoes a hypsochromic (blue) shift. ijraset.com This shift to a higher energy (shorter wavelength) is attributed to the stabilization of the ground state's nonbonding lone pair of electrons through interactions, such as hydrogen bonding, with the polar solvent. ijraset.com Conversely, π-π* transitions are often observed to undergo a bathochromic (red) shift in polar solvents, which stabilize the more polar π* excited state.

Experimental studies on this compound have quantified these effects, providing data on absorption maxima (λmax), molar absorptivity, and excited-state lifetimes. ijraset.com For instance, the T₁ lifetime in EPA was measured to be 5 ms (B15284909), while in methylcyclohexane it was 7 ms. ijraset.com Such data are crucial for constructing Jablonski diagrams, which map the energetic pathways of absorption, fluorescence, phosphorescence, and non-radiative decay. The findings confirm that the polar solvent stabilizes the molecule, as evidenced by a stronger molar absorptivity, a higher energy λmax for the n-π* transition, and a shorter transition lifetime compared to the non-polar solvent. ijraset.com

| Parameter | Polar Solvent (EPA) | Non-Polar Solvent (Methylcyclohexane) |

|---|---|---|

| T₁ Lifetime | 5 ms ijraset.com | 7 ms ijraset.com |

| n-π* Transition Energy | Higher (Blue Shift) ijraset.com | Lower ijraset.com |

| Molar Absorptivity | Stronger ijraset.com | Weaker ijraset.com |

Utilization in Organic Synthesis as a Key Intermediate for Complex Molecules

This compound is itself a product of synthetic organic chemistry, typically prepared via a Friedel-Crafts acylation reaction. However, its role as a key building block or intermediate for the synthesis of more complex molecular architectures is not extensively documented in prominent chemical literature.

The structure of this compound contains several reactive sites that could theoretically be exploited for further functionalization. The carbonyl group is susceptible to nucleophilic attack, reduction to an alcohol, or conversion into other functional groups. The chloro and ethoxy substituents on the phenyl rings influence the rings' electron density and can direct further electrophilic substitution reactions or participate in cross-coupling reactions.

Despite these potential avenues for reactivity, specific, published examples of this compound serving as a pivotal intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, or other complex organic molecules are not readily found. The scientific literature more frequently details the synthesis of this compound and its analogs rather than its subsequent synthetic applications.

Exploration in Advanced Materials Science: Photoinitiators and Polymer Chemistry Research

The benzophenone (B1666685) scaffold is a cornerstone in the field of polymer chemistry, where it functions as a highly effective Type II photoinitiator. Photoinitiators are compounds that, upon absorbing light, generate reactive species (such as free radicals) that initiate polymerization. Benzophenone and its derivatives are prized for their ability to initiate the polymerization of acrylates and other monomers in applications like UV-curable coatings, inks, and adhesives, as well as in 3D printing.

The mechanism for a Type II photoinitiator like this compound involves the initial absorption of UV light to promote the molecule to an excited triplet state. This excited benzophenone does not cleave itself but instead abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine or a thiol, which is present in the formulation. This hydrogen abstraction process generates a ketyl radical from the benzophenone and a new radical on the synergist molecule. The latter is the primary species responsible for initiating the polymerization chain reaction.

The efficiency of a benzophenone-based photoinitiator is influenced by its substituents. The chloro and ethoxy groups on this compound modulate its light-absorption properties (molar extinction coefficient and λmax) and the reactivity of its excited state. While specific studies detailing the performance of this compound as a photoinitiator are not widespread, its structural similarity to other well-studied benzophenone initiators strongly suggests its potential utility in this domain. Research in this area focuses on designing new benzophenone derivatives to optimize absorption characteristics for different light sources (e.g., LED lamps) and to enhance polymerization efficiency.

Application as a Spectroscopic Probe in Chemical Systems

The sensitivity of a molecule's spectroscopic properties to its immediate environment can be harnessed to use it as a probe for studying complex chemical systems. Benzophenone and its derivatives are effective spectroscopic probes for interrogating local electrostatics. chemicalbook.comresearchgate.net The vibrational frequency of the carbonyl group's stretching mode (ν(C=O)) is particularly sensitive to the polarity of its surroundings, a phenomenon known as solvatochromism. chemicalbook.com

This property allows this compound to act as a vibrational probe. By incorporating it into a system of interest (e.g., a polymer matrix, a micelle, or a biological membrane) and monitoring the ν(C=O) band using Raman or infrared spectroscopy, researchers can gain information about the local dielectric environment. chemicalbook.com The frequency of the carbonyl stretch shifts in response to changes in solvent polarity, hydrogen bonding, or halogen bonding. chemicalbook.comresearchgate.net

For instance, a shift in the ν(C=O) frequency to a lower wavenumber would indicate a more polar environment or the formation of a hydrogen bond to the carbonyl oxygen. This is because such interactions weaken the C=O double bond. By calibrating the vibrational shifts against a series of solvents with known properties, a quantitative relationship between the spectral data and the local environment can be established. chemicalbook.com This makes this compound a potential tool for mapping electrostatic landscapes in a variety of chemical and biochemical systems where traditional measurement techniques may be difficult to apply. researchgate.net

Current Challenges and Future Directions in 4 Chloro 4 Ethoxybenzophenone Research

Development of Highly Efficient and Selective Synthetic Routes

A significant challenge in the study of 4-Chloro-4'-ethoxybenzophenone is the lack of a well-established, high-yield synthetic protocol. While the synthesis of its precursor, 4-chloro-4'-hydroxybenzophenone (B194592), is documented, the subsequent etherification to the target molecule is not extensively reported.

The primary route to 4-chloro-4'-hydroxybenzophenone involves the Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride or the reaction of phenol with p-chlorobenzonitrile. These methods, while effective, often require harsh conditions and the use of corrosive catalysts. Future research should focus on developing greener and more efficient catalytic systems.

A plausible and efficient route to this compound is the Williamson ether synthesis, a classic and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org This would involve the deprotonation of 4-chloro-4'-hydroxybenzophenone with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

Proposed Synthetic Route:

Synthesis of 4-chloro-4'-hydroxybenzophenone: This can be achieved via Friedel-Crafts acylation using various catalysts as summarized in the table below.

Williamson Ether Synthesis: The resulting 4-chloro-4'-hydroxybenzophenone can then be reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF) to yield this compound. masterorganicchemistry.comwikipedia.orgfrancis-press.com

A key future direction is the optimization of this two-step synthesis. This includes screening different catalysts for the Friedel-Crafts reaction to improve yield and selectivity, as well as exploring various bases, solvents, and reaction conditions for the Williamson ether synthesis to maximize the conversion to this compound while minimizing side reactions.

Table 1: Reported Synthetic Methods for 4-chloro-4'-hydroxybenzophenone

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenol, p-chlorobenzonitrile | Anhydrous zinc chloride, Dowex 50W resin | Dichloroethane | 90-95 | Not Specified |

Advanced Understanding of Intermolecular Interactions and Aggregation Effects in Solution and Solid State

The solid-state packing and intermolecular interactions of benzophenone (B1666685) derivatives significantly influence their physical and photophysical properties. For this compound, a detailed understanding of these interactions is currently lacking. Based on studies of other substituted benzophenones, it is expected that weak intermolecular interactions such as C–H···O, C–H···π, and π···π stacking play a crucial role in its crystal packing. bohrium.comacs.org The presence of the chlorine atom may also lead to halogen bonding, further influencing the supramolecular architecture.

A particularly interesting avenue for future research is the investigation of aggregation-induced emission (AIE) in this compound. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. While AIE has been observed in other benzophenone derivatives, its presence in this compound remains to be explored.

Future studies should involve:

Single-crystal X-ray diffraction: To determine the precise molecular conformation and crystal packing of this compound.

Computational studies: To model and quantify the various intermolecular interaction energies.

Spectroscopic studies in mixed solvent systems: To investigate the aggregation behavior and search for potential AIE effects by monitoring the fluorescence intensity as a function of the solvent fraction.

Integration with Advanced Materials and Nanotechnology for Novel Functional Systems

Benzophenone and its derivatives are widely utilized in materials science, particularly as photoinitiators for polymerization and as cross-linking agents. rsc.orgmdpi.com The benzophenone moiety can absorb UV light and subsequently abstract a hydrogen atom from a polymer backbone, leading to the formation of a radical that can initiate polymerization or cross-linking. The specific substituents on the benzophenone core can influence its absorption properties and photoinitiation efficiency. acs.org

The integration of this compound into advanced materials and nanotechnology is a promising but unexplored area. The presence of the ethoxy group may enhance its solubility in organic polymers, while the chloro group could modulate its electronic properties and photoreactivity.

Future research in this domain should focus on:

Polymer composites: Incorporating this compound into various polymer matrices and evaluating its performance as a photoinitiator for UV curing applications.

Surface modification: Utilizing this compound to functionalize surfaces and create photo-responsive coatings.

Nanoparticle formulation: Encapsulating this compound within nanoparticles to develop novel drug delivery systems or UV-protective materials. researchgate.netnih.gov

Exploration of New Spectroscopic Probes and Methodologies for Detailed Photophysical Analysis

A comprehensive understanding of the photophysical properties of this compound is essential for its potential applications in photochemistry and materials science. Preliminary studies on related compounds suggest that the substituents on the benzophenone core can significantly affect the energies of the n-π* and π-π* electronic transitions. nih.govscialert.netresearchgate.net

While basic spectroscopic characterization using UV-visible absorption and steady-state fluorescence spectroscopy is a necessary first step, a deeper understanding of the excited-state dynamics requires more advanced techniques. Future research should employ a suite of spectroscopic methods to construct a complete photophysical profile of this compound.

Key areas for future investigation include:

Solvatochromism studies: A systematic investigation of the absorption and emission spectra in a range of solvents with varying polarity to understand the nature of the electronic transitions and the dipole moment changes upon excitation.

Time-resolved spectroscopy: The use of techniques such as nanosecond transient absorption and time-resolved fluorescence spectroscopy to probe the lifetimes and decay pathways of the excited singlet and triplet states. ntu.edu.sgetnalabs.com

Quantum chemical calculations: Employing density functional theory (DFT) and time-dependent DFT (TD-DFT) to complement experimental findings by calculating the electronic structure, transition energies, and potential energy surfaces of the excited states. chemrxiv.org

By pursuing these research directions, a more complete and nuanced understanding of this compound can be achieved, paving the way for its application in a variety of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-4'-ethoxybenzophenone, and how are yield and purity maximized?

- Methodology : The synthesis of structurally similar compounds (e.g., 4-chloro-4'-methoxybenzophenone) involves Friedel-Crafts acylation. Key parameters include molar ratios (e.g., 4.0:0.0125:1.0 for anisole:FeCl₃:4-chlorobenzoyl chloride), temperature (145–155°C), and reaction time (6 hours) . Post-synthesis purification via crystallization (e.g., toluene at 10°C) enhances purity. Yield optimization requires careful control of stoichiometry, catalyst loading (FeCl₃ as a Lewis acid), and isolation techniques .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- IR Spectroscopy : Compare experimental spectra with NIST reference data (e.g., SDBS Library KBr) for functional group identification, focusing on carbonyl (C=O) and ether (C-O-C) stretches .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy vs. methoxy groups) and aromatic proton environments .

- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase HPLC with UV detection or GC-MS for volatile derivatives .

Q. How is this compound metabolized in biological systems?

- Methodology : Studies on analogous compounds (e.g., 4-chlorobiphenyl) in lichens reveal metabolic pathways involving hydroxylation and methoxylation. Use radiolabeled tracers (e.g., ¹⁴C) to track metabolic intermediates and identify enzymes (e.g., cytochrome P450 monooxygenases) via in vitro assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Apply DFT (e.g., B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Compare results with experimental UV-Vis spectra and reactivity in electrophilic substitution reactions . Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology :

- Parameter Replication : Systematically vary reaction conditions (temperature, solvent, catalyst) from literature protocols (e.g., reports 56.17% yield for fenofibrate synthesis) .

- Analytical Validation : Use multiple techniques (e.g., HPLC, DSC) to confirm purity and rule out side products.

- Statistical Design : Employ response surface methodology (RSM) to identify critical factors affecting yield .

Q. What is the role of this compound as a precursor in pharmaceutical intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.